molecular formula C9H5BrCl2F2O2 B1411314 2',3'-Dichloro-6'-(difluoromethoxy)phenacyl bromide CAS No. 1803790-95-5

2',3'-Dichloro-6'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411314
CAS No.: 1803790-95-5
M. Wt: 333.94 g/mol
InChI Key: LYROANQEYSMDNH-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrCl2F2O2. It is known for its unique properties and is commonly used in scientific research. This compound is particularly valuable in organic synthesis and bioanalytical studies due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide typically involves the bromination of 2’,3’-Dichloro-6’-(difluoromethoxy)acetophenone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in bioanalytical studies to investigate biological processes and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions affect the compound’s behavior in different chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride: Similar in structure but with a chlorine atom instead of bromine.

    2’,5’-Dichloro-3’-(difluoromethoxy)phenacyl bromide: Differing in the position of the chlorine atoms.

    3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl bromide: Another positional isomer with different chlorine atom positions.

Uniqueness

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl bromide is unique due to its specific substitution pattern and the presence of both chlorine and bromine atoms. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-[2,3-dichloro-6-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-5(15)7-6(16-9(13)14)2-1-4(11)8(7)12/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROANQEYSMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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